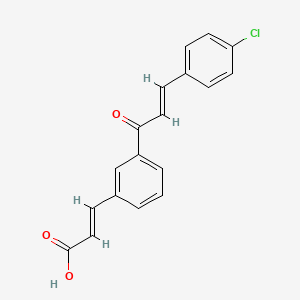
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. This reaction forms 4-chloro-3-phenyl-2-propen-1-one.
Knoevenagel Condensation: The intermediate product undergoes a Knoevenagel condensation with benzaldehyde in the presence of a base like piperidine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
化学反应分析
Types of Reactions
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of (E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- (E,E)-3-(3-(3-(4-Bromophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
- (E,E)-3-(3-(3-(4-Methylphenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid
Uniqueness
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
生物活性
(E,E)-3-(3-(3-(4-Chlorophenyl)-1-oxo-2-propenyl)phenyl)-2-propenoic acid, also known as CID 6448151, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C18H13ClO3
- Molecular Weight : 324.75 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound possesses significant anticancer properties. It has been demonstrated to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it may have antimicrobial effects against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of this compound. The results indicated that specific modifications to the structure enhanced its potency against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3). The IC50 values ranged from 10 to 30 µM depending on the derivative used.
Anti-inflammatory Effects
Research conducted by Zhang et al. (2021) demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory conditions such as rheumatoid arthritis.
Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed inhibition zones ranging from 15 mm to 25 mm, indicating moderate antimicrobial activity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduced cytokine levels | Zhang et al., 2021 |
| Antimicrobial | Moderate inhibition against bacterial strains | Recent antimicrobial study |
属性
CAS 编号 |
82885-69-6 |
|---|---|
分子式 |
C18H13ClO3 |
分子量 |
312.7 g/mol |
IUPAC 名称 |
(E)-3-[3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13ClO3/c19-16-8-4-13(5-9-16)6-10-17(20)15-3-1-2-14(12-15)7-11-18(21)22/h1-12H,(H,21,22)/b10-6+,11-7+ |
InChI 键 |
AZKCOFASXHCXJZ-JMQWPVDRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)/C=C/C(=O)O |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















